4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline
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Overview
Description
4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline is an organic compound that features a fluorenylidene group attached to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline typically involves the reaction of 9H-fluoren-9-ylidene with N-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to a temperature around 100°C to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced fluorenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents such as bromine or nitric acid introduce substituents like bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorenyl derivatives.
Substitution: Brominated or nitrated fluorenyl derivatives.
Scientific Research Applications
4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: Employed in the synthesis of novel materials with aggregation-induced emission (AIE) properties, which are useful in bio-imaging and sensors.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics and materials science. The fluorenylidene group can interact with various biological molecules, making it useful in bio-imaging and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Fluoren-9-ylidenemethyl)benzenecarboximidamide
- 2-ethyl-5-(9H-fluoren-9-ylidenemethyl)furan
- Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene
Uniqueness
4-(9H-Fluoren-9-ylidenemethyl)-N-methylaniline stands out due to its specific combination of a fluorenylidene group with a methylaniline moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
Properties
CAS No. |
21888-92-6 |
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Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(fluoren-9-ylidenemethyl)-N-methylaniline |
InChI |
InChI=1S/C21H17N/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14,22H,1H3 |
InChI Key |
GOTTXTLRASJWGV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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